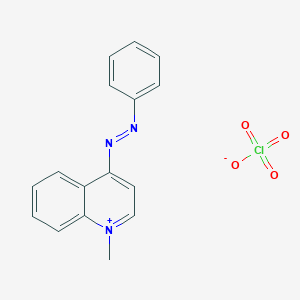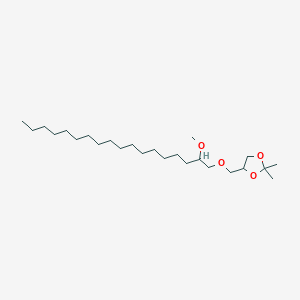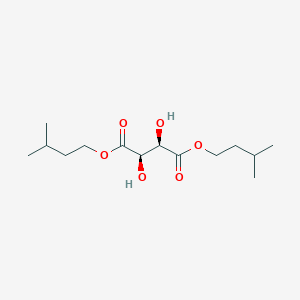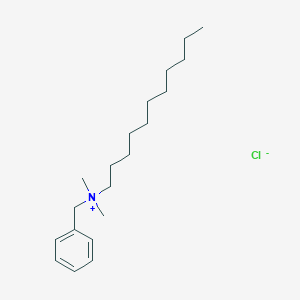![molecular formula C10H10ClNO3 B095223 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 15386-96-6](/img/structure/B95223.png)
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid is a derivative of butanoic acid with a chlorophenyl amino group and an oxo functional group. This structure is related to various compounds that have been synthesized and analyzed for their molecular structure, vibrational spectra, and electronic properties. The related compounds have been studied using various spectroscopic methods and theoretical calculations to understand their molecular conformations and potential applications in different fields such as materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves ring-opening reactions and copper-catalyzed cross-coupling reactions. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by reacting itaconic anhydride with 3-aminoacetophenone . Another related surfactant compound with a benzene ring was synthesized using a novel copper-catalyzed cross-coupling reaction . These methods demonstrate the versatility in synthesizing chlorophenyl amino derivatives of butanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction studies. The crystal structure of one such compound was found to belong to the triclinic unit cell with specific dimensions and space group, indicating the precise arrangement of molecules in the solid state . The geometrical parameters obtained from these studies are in good agreement with those calculated using density functional theory (DFT), which suggests the reliability of the computational methods used .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule. The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties, which are important for materials used in electronic and photonic devices . The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by their vibrational spectra, hyperpolarizability, molecular electrostatic potential, and thermal analysis. The vibrational studies, including FT-IR and Raman spectra, provide insights into the potential energy distribution within the molecule . The thermal stability has been determined using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), which are crucial for understanding the behavior of these compounds under various temperature conditions . Additionally, the formation of unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) has been observed for a surfactant derivative, which is significant for applications in detergency and emulsification .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Molecular Docking and Vibrational Studies : A study conducted on derivatives of butanoic acid, including compounds similar to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, revealed their potential in molecular docking. These compounds showed good biological activities and could inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari et al., 2018).
FT-IR, Molecular Structure, and Hyperpolarizability Analysis : Another study on a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, focused on its structural analysis using FT-IR, NMR, and X-ray diffraction. The study highlighted the compound's vibrational properties, hyperconjugative interactions, and charge delocalization, contributing to its stability and reactivity (Raju et al., 2015).
Spectroscopic and Supramolecular Studies
- Vibrational Spectroscopic Analysis : Research on chloramphenicol derivatives, closely related to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, utilized vibrational spectroscopy and DFT calculations to explore the molecular structure and non-conventional hydrogen bonds, providing insights into the molecular interactions and stability of these compounds (Fernandes et al., 2017).
Pharmaceutical Research and Development
- Potential Anti-Diabetic Agent : A study on a derivative of oxobutanoic acid, similar to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, explored its potential as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. The compound showed significant effects on plasma glucose and serum insulin levels in diabetic rat models (Khurana et al., 2018).
Eigenschaften
IUPAC Name |
4-(3-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYXHCXIVNUOJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353714 |
Source


|
| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
15386-96-6 |
Source


|
| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
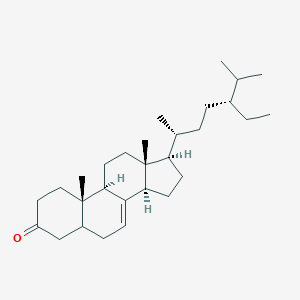
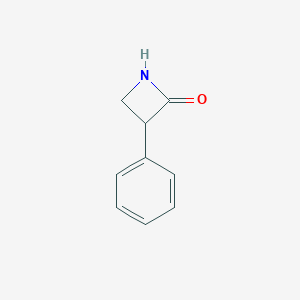
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
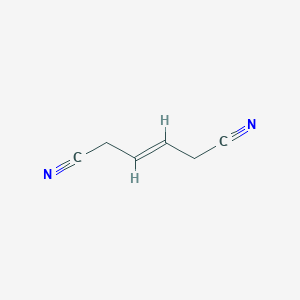
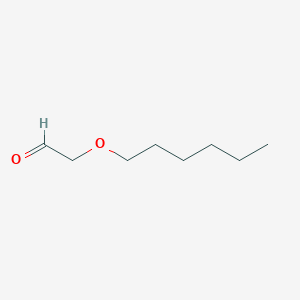
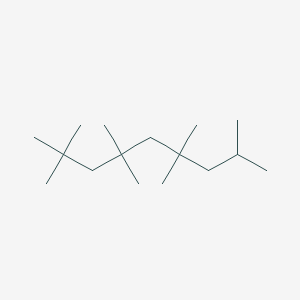
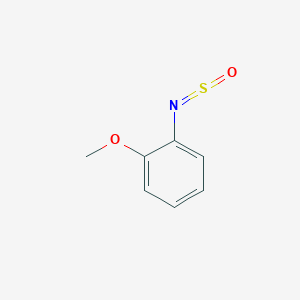
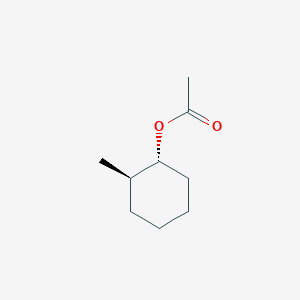
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
